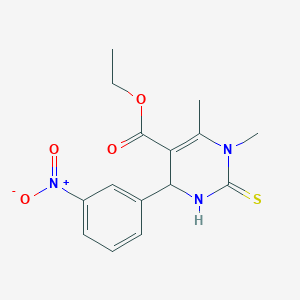

Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

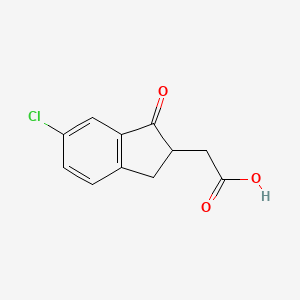

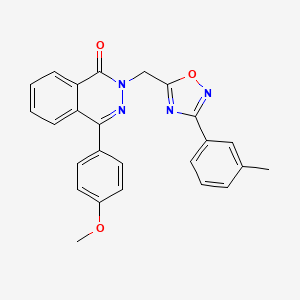

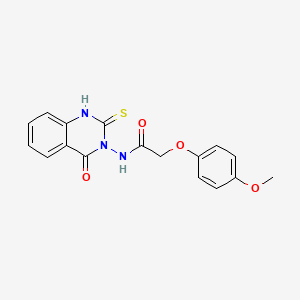

This compound is a derivative of tetrahydropyrimidine . It contains a total of 41 bonds; 24 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 urea (-thio) derivative, and 1 nitro group (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been achieved via the Biginelli reaction . This involves a three-component reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol . The products were obtained in moderate to high yields .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyrimidine ring substituted with various functional groups . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis

This compound is a light yellow crystalline solid . It has an IR spectrum with peaks at 1590, 1632, 1680, 3200, 3280 cm-1 .Applications De Recherche Scientifique

Antitumor Activity

Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows promise in the field of cancer research. A study demonstrated its in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, showing high potency compared with the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017).

Structural and Conformational Analysis

The molecular and crystal structures of closely related compounds have been investigated using X-ray diffraction analysis. This research contributes to a deeper understanding of the conformational features of these molecules, which is crucial for their potential application in medicinal chemistry (Gurskaya, Zavodnik, & Shutalev, 2003).

Computational and Experimental Studies

Further insights into the structure and electronic properties of related compounds have been obtained through a combination of X-ray crystal structure analysis and quantum chemical calculations. These studies have revealed the heterocyclic ring's conformation and the occurrence of R- and S- enantiomers (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including the compound , has been explored. This includes investigations into methylation, acylation, and condensation reactions, providing valuable knowledge for chemical synthesis (Kappe & Roschger, 1989).

Fluorescence Properties

The compound and its analogs have been synthesized and analyzed for their fluorescence properties. These properties are of interest for potential applications in biological imaging and diagnostics (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Catalytic Synthesis

The catalytic synthesis of pyrimidine derivatives, including the compound of interest, has been studied. This research provides insights into more efficient and environmentally friendly synthesis methods (Cahyana, Liandi, & Anwar, 2022).

Propriétés

IUPAC Name |

ethyl 3,4-dimethyl-6-(3-nitrophenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-4-22-14(19)12-9(2)17(3)15(23)16-13(12)10-6-5-7-11(8-10)18(20)21/h5-8,13H,4H2,1-3H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUMLRDGEHFDGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)